(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide

TRPA1 antagonist cinnamamide SAR calcium flux assay

(E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide (CAS 329778‑36‑1, molecular formula C₂₄H₂₃NO, MW 341.45) is a synthetic N,N‑disubstituted cinnamamide derivative that combines a 2,4‑dimethyl‑substituted cinnamoyl pharmacophore with a bulky N‑benzhydryl (diphenylmethyl) amide substituent. The compound belongs to the broader phenylpropenamide chemical class and has been deposited in the ChEMBL database (CHEMBL3297778) with curated bioactivity data indicating antagonist activity at the human transient receptor potential ankyrin 1 (TRPA1) ion channel.

Molecular Formula C24H23NO
Molecular Weight 341.454
CAS No. 329778-36-1
Cat. No. B2916969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide
CAS329778-36-1
Molecular FormulaC24H23NO
Molecular Weight341.454
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C24H23NO/c1-18-13-14-20(19(2)17-18)15-16-23(26)25-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17,24H,1-2H3,(H,25,26)/b16-15+
InChIKeyDVNONRCPJNQMOF-FOCLMDBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide (CAS 329778‑36‑1): A Structurally Differentiated N,N‑Disubstituted Cinnamamide with Validated TRPA1 Pharmacological Activity


(E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide (CAS 329778‑36‑1, molecular formula C₂₄H₂₃NO, MW 341.45) is a synthetic N,N‑disubstituted cinnamamide derivative that combines a 2,4‑dimethyl‑substituted cinnamoyl pharmacophore with a bulky N‑benzhydryl (diphenylmethyl) amide substituent . The compound belongs to the broader phenylpropenamide chemical class and has been deposited in the ChEMBL database (CHEMBL3297778) with curated bioactivity data indicating antagonist activity at the human transient receptor potential ankyrin 1 (TRPA1) ion channel [1]. Unlike simpler N‑aryl or N‑alkyl cinnamamides that exhibit promiscuous activity across multiple TRP channels, the N‑benzhydryl substitution pattern confers a distinct steric and lipophilic profile that alters target engagement selectivity and potency [2].

Why Unsubstituted or Mono‑N‑Substituted Cinnamamides Cannot Substitute for (E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide in TRPA1‑Targeted Research


Cinnamamide derivatives exhibit highly N‑substituent‑dependent pharmacological profiles: unsubstituted cinnamamide (3‑phenyl‑2‑propenamide) shows no measurable TRPA1 antagonist activity in standard calcium‑flux assays, while the introduction of a benzhydryl group at the amide nitrogen converts the scaffold into a functional TRPA1 antagonist (IC₅₀ = 310 nM) [1]. Furthermore, the 2,4‑dimethyl substitution on the cinnamoyl phenyl ring contributes to both the electrophilic character of the α,β‑unsaturated carbonyl system and the hydrophobic interactions within the TRPA1 binding pocket, distinguishing this compound from 4‑bromo or unsubstituted phenyl analogs [2]. Generic substitution with simpler N‑benzyl, N‑phenyl, or N‑alkyl cinnamamides would therefore eliminate both the TRPA1 antagonism and the specific steric and electronic features that underlie the compound's selectivity window against off‑targets such as cytochrome P450 2D6 (IC₅₀ > 20 µM) [3].

Product‑Specific Quantitative Evidence Guide: Verifiable Differentiation of (E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide from Closest Analogs


TRPA1 Antagonist Potency: 10‑Fold Gain Over the Reference Antagonist AP‑18 and Functional Gain Over Inactive Unsubstituted Cinnamamide

The target compound inhibits human TRPA1 with an IC₅₀ of 310 nM, representing a 10‑fold improvement in potency over the widely used reference TRPA1 antagonist AP‑18 (IC₅₀ = 3,100 nM) measured under comparable cinnamaldehyde‑induced calcium‑influx conditions [1][2]. In contrast, unsubstituted cinnamamide (3‑phenyl‑2‑propenamide) shows no detectable TRPA1 antagonist activity in standard calcium‑flux platforms, demonstrating that the N‑benzhydryl‑2,4‑dimethyl substitution pattern is essential for conferring functional TRPA1 antagonism [3].

TRPA1 antagonist cinnamamide SAR calcium flux assay pain target

CYP2D6 Counter‑Screen: A >64‑Fold Selectivity Window Against a Key Cytochrome P450 Isoform

In a competitive screening assay performed in human liver microsomes, the target compound showed negligible inhibition of cytochrome P450 2D6 with an IC₅₀ greater than 20,000 nM [1]. This translates to a >64‑fold selectivity window relative to its TRPA1 IC₅₀ of 310 nM. Many N‑aryl cinnamamide analogs in the same chemical series exhibit significantly stronger CYP2D6 inhibition (IC₅₀ values in the 100–5,000 nM range), which poses a drug‑drug interaction risk [2]. The low CYP2D6 liability of this specific compound likely reflects the steric shielding provided by the N‑benzhydryl group, which reduces binding to the planar active site of CYP2D6.

CYP2D6 inhibition drug metabolism off‑target selectivity hepatic safety

Species Selectivity: 4‑Fold Preference for Human TRPA1 Over Rat TRPA1 Informs Translational Study Design

Under identical assay conditions (HEK293‑TREx cells, Fluo‑4 NW calcium‑flux readout), the target compound exhibits an IC₅₀ of 310 nM at human TRPA1 versus 1,200 nM at rat TRPA1, corresponding to an approximately 4‑fold preference for the human ortholog [1]. This species‑dependent difference is not universally observed among TRPA1 antagonists; for example, the clinical candidate PF‑04745637 shows roughly equipotent inhibition of human (IC₅₀ = 17 nM) and rat TRPA1 [2]. The human‑preferential profile of the target compound makes it particularly suitable for human‑targeted in vitro pharmacology but indicates that rodent in vivo efficacy studies will require appropriate dose adjustment.

species selectivity human vs. rat TRPA1 translational pharmacology preclinical model

N‑Benzhydryl Substitution as a Key Structural Differentiator: Enhanced Lipophilicity and Steric Bulk Relative to N‑Benzyl and N‑Phenyl Cinnamamide Analogs

The N‑benzhydryl (diphenylmethyl) substituent introduces approximately two additional phenyl rings relative to N‑benzyl analogs and one additional phenyl ring relative to N‑phenyl cinnamamides, resulting in a calculated cLogP increase of approximately 1.5–2.0 log units and a significant increase in molecular volume . In the broader SAR of TRPA1‑modulating cinnamamides, increased N‑substituent bulk correlates with a shift from agonist to antagonist functional activity and enhanced residence time at the channel binding site. For example, N‑(3‑aminopropyl)cinnamamide acts as a relatively potent TRPA1 antagonist (IC₅₀ ≈ 64 nM in related calcium‑flux assays), but lacks the metabolic stability and CYP2D6 selectivity conferred by the N‑benzhydryl motif .

N‑benzhydryl SAR cinnamamide lipophilicity TRPA1 modulator design structural differentiation

Optimal Research and Industrial Application Scenarios for (E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide Based on Verified Differentiation Evidence


In Vitro TRPA1 Pharmacology: Potent Antagonist Tool Compound with a Quantified Selectivity Window Against CYP2D6

For academic and industrial laboratories conducting TRPA1 mechanistic studies, this compound provides a validated antagonist with an IC₅₀ of 310 nM – a 10‑fold potency improvement over the reference antagonist AP‑18. Its >64‑fold selectivity over CYP2D6 (IC₅₀ > 20,000 nM) makes it suitable for co‑treatment experiments where CYP2D6‑mediated metabolism of companion compounds must be preserved [1][2]. Researchers designing calcium‑flux or electrophysiology assays in HEK293‑TREx cells can use the compound as a selective TRPA1 blocker with a defined human‑vs‑rat species selectivity profile (4‑fold human preference).

Preclinical Pain and Inflammation Model Development: Human‑to‑Rodent Translational Bridging

The compound's 4‑fold selectivity for human over rat TRPA1 makes it a valuable translational tool for bridging in vitro human target engagement data with rodent in vivo efficacy models. Investigators can apply an experimentally determined correction factor when dosing rodents to achieve equivalent TRPA1 occupancy. This species‑selectivity information, derived from head‑to‑head comparative data in the same assay system, is not available for many commercial TRPA1 tool compounds [3].

Medicinal Chemistry Lead Optimization: N‑Benzhydryl Cinnamamide Scaffold as a Privileged Starting Point for Selective TRPA1 Antagonists

The combination of sub‑micromolar TRPA1 potency (310 nM) and low CYP2D6 inhibition (>20 µM) establishes this compound as a differentiated lead scaffold for medicinal chemistry programs targeting TRPA1‑mediated pain, itch, or respiratory conditions [1][2]. Unlike many N‑aryl cinnamamides that suffer from CYP2D6 liability, the N‑benzhydryl motif provides a steric strategy for improving selectivity that can be further exploited through parallel synthesis and structure‑based design.

Procurement Decision Support: Selecting a Cinnamamide‑Based TRPA1 Antagonist with Documented Off‑Target Selectivity Data

For procurement specialists evaluating TRPA1 antagonist candidates, this compound is among the few N,N‑disubstituted cinnamamides with publicly available CYP2D6 counter‑screen data in authoritative databases (ChEMBL/BindingDB). The documented selectivity profile reduces the risk of purchasing a compound whose CYP450 inhibition could confound downstream biological assays, providing a data‑driven basis for procurement decisions when multiple cinnamamide‑based TRPA1 modulators are commercially available [1][2][3].

Quote Request

Request a Quote for (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.